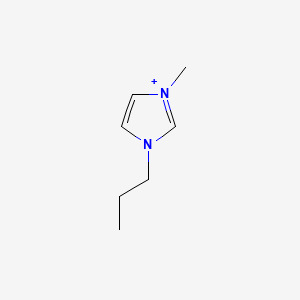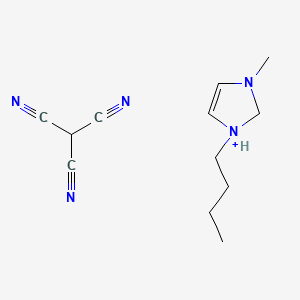
1-Propyl-3-methylimidazolium hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyl-3-methylimidazolium hexafluorophosphate is an ionic liquid with the chemical formula C₇H₁₃F₆N₂P. It is part of the imidazolium-based ionic liquids family, known for their unique properties such as low volatility, high thermal stability, and excellent solvation abilities. These properties make them suitable for various applications in chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propyl-3-methylimidazolium hexafluorophosphate can be synthesized through a quaternization reaction. The process typically involves the reaction of 1-methylimidazole with 1-bromopropane to form 1-propyl-3-methylimidazolium bromide. This intermediate is then reacted with hexafluorophosphoric acid to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propyl-3-methylimidazolium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, typically involving reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium-based oxides, while substitution reactions can produce various substituted imidazolium compounds .
Applications De Recherche Scientifique
1-Propyl-3-methylimidazolium hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and catalysis.
Biology: The compound is employed in the extraction and stabilization of biomolecules.
Medicine: Research explores its potential in drug delivery systems and as a medium for pharmaceutical formulations.
Industry: It finds applications in electrochemistry, particularly in the development of batteries and capacitors
Mécanisme D'action
The mechanism by which 1-propyl-3-methylimidazolium hexafluorophosphate exerts its effects involves its ionic nature. The imidazolium cation interacts with various molecular targets, facilitating reactions and stabilizing intermediates. The hexafluorophosphate anion contributes to the compound’s stability and solvation properties. These interactions enable the compound to act as an effective solvent, catalyst, and stabilizing agent in various applications .
Comparaison Avec Des Composés Similaires
- 1-Ethyl-3-methylimidazolium hexafluorophosphate
- 1-Butyl-3-methylimidazolium hexafluorophosphate
- 1-Hexyl-3-methylimidazolium hexafluorophosphate
Comparison: 1-Propyl-3-methylimidazolium hexafluorophosphate is unique due to its specific alkyl chain length, which influences its solvation properties and thermal stability. Compared to 1-ethyl-3-methylimidazolium hexafluorophosphate, it has a slightly higher thermal stability. In contrast, 1-butyl-3-methylimidazolium hexafluorophosphate and 1-hexyl-3-methylimidazolium hexafluorophosphate have longer alkyl chains, affecting their viscosity and solvation abilities .
Propriétés
Numéro CAS |
80432-06-0 |
|---|---|
Formule moléculaire |
C7H13N2+ |
Poids moléculaire |
125.19 g/mol |
Nom IUPAC |
1-methyl-3-propylimidazol-1-ium |
InChI |
InChI=1S/C7H13N2/c1-3-4-9-6-5-8(2)7-9/h5-7H,3-4H2,1-2H3/q+1 |
Clé InChI |
WVDDUSFOSWWJJH-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C[N+](=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium](/img/structure/B15061207.png)




![2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B15061221.png)


![5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B15061238.png)
![6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061249.png)


![rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15061276.png)
